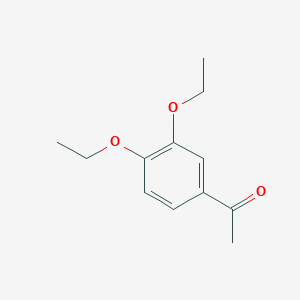

1-(3,4-Diethoxyphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-diethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFUKZCPECCHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351554 | |

| Record name | 1-(3,4-diethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-71-9 | |

| Record name | 1-(3,4-diethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of 1-(3,4-Diethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Diethoxyphenyl)ethanone, also known by its CAS Number 1137-71-9, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structural similarity to biologically active molecules makes it a compound of interest for researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the known physical properties of this compound, alongside standardized experimental protocols for their determination. While specific data on its biological activity is limited, the known roles of structurally similar compounds, such as 1-(3,4-dimethoxyphenyl)ethanone, suggest its potential as a building block in the synthesis of novel therapeutic agents. The dimethoxy analog is recognized as a key intermediate in the production of various active pharmaceutical ingredients (APIs).[1]

Physical Properties

The physical characteristics of a compound are critical for its handling, purification, and use in synthetic procedures. The table below summarizes the available quantitative data for this compound.

| Property | Value | Notes |

| Molecular Formula | C₁₂H₁₆O₃ | |

| Molecular Weight | 208.25 g/mol | |

| CAS Number | 1137-71-9 | |

| Appearance | White to Light Brown Solid | |

| Melting Point | 50 °C | |

| Boiling Point | 188-192 °C | at 15 Torr |

| Density (Predicted) | 1.031 ± 0.06 g/cm³ | |

| Solubility | Data not available | See Section 3.3 for determination protocol. |

| Storage | Sealed in a dry place at room temperature. |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the key physical properties of this compound.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (50 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range). For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Boiling Point (Micro Method)

Given the relatively high boiling point, a micro-scale method is often preferred to minimize sample usage.

Apparatus:

-

Thiele tube or similar heating bath

-

Thermometer

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a Thiele tube filled with mineral oil, making sure the sample is below the oil level.

-

Heat the side arm of the Thiele tube gently with a microburner.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat.

-

The liquid will begin to cool, and the bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Determination of Solubility

A qualitative assessment of solubility in various solvents can provide valuable information for reaction setup and purification.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Spatula

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, 5% aq. HCl, 5% aq. NaOH)

Procedure:

-

Place approximately 20-30 mg of this compound into a series of clean, dry test tubes.

-

To each tube, add 1 mL of a different solvent.

-

Agitate each tube vigorously for 1-2 minutes. A vortex mixer can be used for more consistent mixing.

-

Observe each tube to determine if the solid has dissolved completely, is partially soluble, or is insoluble.

-

Record the solubility for each solvent. For compounds that are soluble in acidic or basic solutions, this can indicate the presence of basic or acidic functional groups, respectively.

Synthetic Workflow

A common and effective method for the synthesis of aromatic ketones such as this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Caption: Friedel-Crafts acylation workflow for the synthesis of this compound.

Biological Context and Potential Applications

References

An In-depth Technical Guide on the Physicochemical Data of 1-(3,4-diethoxyphenyl)ethanone (CAS Number: 1137-71-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for the compound 1-(3,4-diethoxyphenyl)ethanone (CAS: 1137-71-9) is limited. This guide provides a comprehensive overview of available information and includes data for the structurally similar compound, 1-(3,4-dimethoxyphenyl)ethanone (CAS: 1131-62-0), for comparative and estimation purposes.

Core Physicochemical Data

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| CAS Number | 1137-71-9 |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3',4'-Diethoxyacetophenone |

For estimation purposes, the physicochemical data for the closely related analogue, 1-(3,4-dimethoxyphenyl)ethanone, is presented in Table 2. It is important to note that the substitution of methoxy groups with ethoxy groups will influence properties such as melting point, boiling point, and solubility.

Table 2: Physicochemical Data for 1-(3,4-dimethoxyphenyl)ethanone (CAS: 1131-62-0)

| Property | Value | Source |

| Melting Point | 48-52 °C | [1] |

| Boiling Point | 286-288 °C | [1][2] |

| Density | 1.127 g/cm³ (estimate) | [2] |

| Solubility | Soluble in hot water | [2] |

| Refractive Index | 1.5224 (estimate) | [2] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is expected to be the Friedel-Crafts acylation of 1,2-diethoxybenzene. While a specific detailed protocol for this exact reaction is not available in the searched literature, a general procedure for Friedel-Crafts acylation is well-established.[3][4][5][6]

General Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on the general principles of Friedel-Crafts acylation and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

1,2-diethoxybenzene

-

Acetyl chloride or acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is assembled. The system is kept under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous aluminum chloride is suspended in the inert solvent within the reaction flask and cooled in an ice bath. 1,2-diethoxybenzene, dissolved in the same solvent, is added to the dropping funnel.

-

Acylation: Acetyl chloride, dissolved in the inert solvent, is added dropwise to the stirred suspension of aluminum chloride at a temperature between 0-5 °C. Following this, the solution of 1,2-diethoxybenzene is added dropwise at the same temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Friedel-Crafts acylation.

Caption: General workflow for the synthesis and purification of this compound.

Friedel-Crafts Acylation Mechanism

The following diagram illustrates the electrophilic aromatic substitution mechanism of the Friedel-Crafts acylation.[6][7]

Caption: The mechanism of Friedel-Crafts acylation for the synthesis of aryl ketones.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or the signaling pathways associated with this compound.

However, structurally related compounds containing the 1,2-dialkoxybenzene moiety are found in various natural products and synthetic compounds with diverse biological activities. For instance, some derivatives of 1-(3,4-dimethoxyphenyl)ethanone have been investigated for their potential effects on neurotransmitter systems.[8] Additionally, other ethanone derivatives have been studied for their potential anticancer activities, such as inducing cell cycle arrest. It is important to emphasize that these activities are for related but distinct molecules, and no direct biological data for this compound has been found. Further research is required to determine the biological profile of this specific compound.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chembk.com [chembk.com]

- 3. 傅-克酰基化反应 [sigmaaldrich.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. Buy 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone | 29705-77-9 [smolecule.com]

The Biological Versatility of 1-(3,4-Diethoxyphenyl)ethanone Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1-(3,4-diethoxyphenyl)ethanone scaffold has emerged as a promising starting point for the development of novel therapeutic agents with a diverse range of biological activities. This technical guide synthesizes the available scientific literature on the biological activities of its derivatives, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. While direct quantitative data for many this compound derivatives remains an area of active research, this paper draws upon data from closely related analogues, particularly 1-(3,4-dimethoxyphenyl)ethanone derivatives and their chalcone counterparts, to provide a comprehensive overview of their potential.

Quantitative Biological Activity Data

The biological activity of derivatives of this compound and its close analogues has been evaluated against various targets. The following tables summarize the available quantitative data, primarily focusing on anticancer and enzyme inhibition activities of structurally similar compounds.

Table 1: Anticancer Activity of Chalcone Derivatives of 1-(3,4-Dialkoxyphenyl)ethanone Analogues

| Compound/Derivative | Cell Line | Activity | IC50 Value | Reference |

| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one | MDA-MB-231 (TNBC) | Cytotoxicity | 20 µg/mL | [1] |

| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one | MDA-MB-468 (TNBC) | Cytotoxicity | 25 µg/mL | [1] |

| 1,3,4-thiadiazole with 3,4,5-trimethoxyphenyl group | MCF-7 (Breast Cancer) | Cytotoxicity | 6.6 µM | [2] |

| (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl) prop-2-en-1-one derivative 13e | MGC-803 (Gastric Cancer) | Antiproliferative | 1.54 µM | [3] |

| (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl) prop-2-en-1-one derivative 13e | HCT-116 (Colon Cancer) | Antiproliferative | 1.83 µM | [3] |

| (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl) prop-2-en-1-one derivative 13e | MCF-7 (Breast Cancer) | Antiproliferative | 2.54 µM | [3] |

Table 2: Phosphodiesterase (PDE) Inhibitory Activity of Related Compounds

| Compound Class | Enzyme | Activity | IC50 Value | Reference |

| Selaginpulvilins | PDE4 | Inhibition | Varies | [4] |

| Roflumilast | PDE4 | Inhibition | Varies by isoform | [5] |

| Tofimilast | PDE4 | Inhibition | Varies | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the typical experimental protocols used to assess the biological activities of this compound derivatives and related compounds.

Synthesis of Chalcone Derivatives

The Claisen-Schmidt condensation is a standard method for the synthesis of chalcones from this compound.[7]

General Procedure:

-

Dissolve equimolar amounts of this compound and a substituted aromatic aldehyde in ethanol.

-

Add a catalytic amount of a base, such as aqueous sodium hydroxide, to the stirred solution.[7]

-

Continue stirring at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.[8]

-

Collect the solid product by filtration, wash with water until neutral, and purify by recrystallization from a suitable solvent like ethanol.[8]

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to evaluate cell viability and the cytotoxic effects of compounds.[9]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (derivatives of this compound) and incubate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[10]

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of a compound against various microbial strains is determined using the broth microdilution method.[11][12]

Protocol:

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.[13]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[13]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization)

Fluorescence polarization (FP) is a common method to screen for PDE4 inhibitors.[6][14]

Protocol:

-

Reagent Preparation: Prepare assay buffer, serial dilutions of the test compound, a solution of recombinant human PDE4 enzyme, and a fluorescein-labeled cAMP (FAM-cAMP) substrate solution.[6]

-

Assay Setup: In a microplate, add the test compound dilutions or vehicle control.

-

Enzyme Addition: Add the diluted PDE4 enzyme to the wells.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cAMP substrate.

-

Incubation: Incubate the plate at room temperature to allow the reaction to proceed.

-

Termination and Binding: Stop the reaction and add a binding agent that specifically binds to the product (5'-AMP), causing a change in fluorescence polarization.[6]

-

Signal Detection: Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition of PDE4 activity and determine the IC50 value of the inhibitor.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways implicated in the activity of structurally related chalcones.

Chalcone-Induced Intrinsic Apoptosis Pathway

Many chalcone derivatives exert their anticancer effects by inducing apoptosis, often through the mitochondrial-mediated intrinsic pathway.[4][15] This involves the regulation of the Bcl-2 family of proteins and the activation of a cascade of caspases.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key regulator of cell growth and survival, and its constitutive activation is common in many cancers.[16] Small molecule inhibitors can block this pathway, leading to tumor growth suppression.

Phosphodiesterase 4 (PDE4) and cAMP Signaling

PDE4 inhibitors increase intracellular levels of cyclic AMP (cAMP), a second messenger involved in inflammation. This makes PDE4 a target for inflammatory diseases.

Conclusion

Derivatives of this compound represent a versatile chemical scaffold with significant potential for the development of new therapeutic agents. While research directly focused on these derivatives is still emerging, the substantial body of evidence for the potent anticancer, antimicrobial, and enzyme-inhibiting properties of their close structural analogues provides a strong rationale for their continued investigation. The experimental protocols and pathway analyses presented in this guide offer a framework for researchers to further explore and unlock the full therapeutic potential of this promising class of compounds. Future studies should focus on synthesizing and screening a broader library of this compound derivatives to establish clear structure-activity relationships and identify lead candidates for preclinical development.

References

- 1. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents | MDPI [mdpi.com]

- 4. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. broadpharm.com [broadpharm.com]

- 11. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 1-(3,4-Diethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the solubility of 1-(3,4-diethoxyphenyl)ethanone in common laboratory solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on a predictive solubility profile based on the compound's molecular structure and comparisons with analogous compounds. Furthermore, it outlines a comprehensive, standardized experimental protocol for the quantitative determination of solubility and includes a visual representation of the experimental workflow. This guide is intended to be a valuable resource for researchers in chemistry and drug development who are working with this compound.

Predicted Solubility Profile of this compound

This compound possesses a moderately polar ketone functional group and two ethoxy groups, which can act as hydrogen bond acceptors. The presence of a bulky aromatic ring and two ethyl groups contributes to its nonpolar character. This combination of polar and nonpolar features suggests that its solubility will be governed by the principle of "like dissolves like."

The presence of the ethoxy groups, as opposed to the more common methoxy groups found in similar, more studied compounds, will slightly increase the lipophilicity and molecular weight, which may lead to a slight decrease in solubility in polar solvents compared to its dimethoxy analog.

Based on these structural characteristics and available data for analogous compounds such as acetophenone and 4'-ethoxyacetophenone, the following qualitative solubility profile is predicted.[1][2][3]

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents at Ambient Temperature

| Solvent Category | Solvent | Chemical Formula | Predicted Solubility | Rationale |

| Polar Protic | Water | H₂O | Insoluble | The large nonpolar surface area of the aromatic ring and ethyl groups outweighs the polarity of the ketone and ether functionalities, leading to poor solvation by water molecules. |

| Methanol | CH₃OH | Soluble | Methanol's polarity and ability to hydrogen bond will allow it to effectively solvate the ketone and ether groups. | |

| Ethanol | C₂H₅OH | Soluble | Similar to methanol, ethanol is a polar protic solvent that can interact favorably with the polar groups of the solute. | |

| Polar Aprotic | Acetone | CH₃COCH₃ | Very Soluble | Acetone's polarity is well-suited to dissolve compounds with ketone functionalities. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Very Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Ethyl Acetate | CH₃COOC₂H₅ | Soluble | Ethyl acetate has an intermediate polarity and is a good solvent for many organic compounds of similar polarity. | |

| Nonpolar/Weakly Polar | Dichloromethane | CH₂Cl₂ | Very Soluble | Dichloromethane is an effective solvent for a wide range of organic compounds, including those with moderate polarity. |

| Chloroform | CHCl₃ | Very Soluble | Similar to dichloromethane, chloroform is a good solvent for many organic compounds. | |

| Hexane | C₆H₁₄ | Sparingly Soluble to Insoluble | The significant polarity of the ketone and ether groups will likely make it poorly soluble in a nonpolar alkane solvent like hexane. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following is a detailed methodology for determining the equilibrium solubility of a solid organic compound like this compound.

Objective: To determine the saturation solubility of this compound in a selection of common laboratory solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, etc.) of high purity

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, tared vial to remove any undissolved microparticles.

-

-

Gravimetric Analysis (Optional but recommended for confirmation):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solute.

-

-

Quantitative Analysis (HPLC Method):

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Caption: General workflow for experimental solubility determination.

Disclaimer: The solubility data presented in this document are predictive and based on the chemical structure of this compound and its comparison to analogous compounds. For applications requiring precise solubility values, experimental verification using the provided protocol is strongly recommended.

References

Potential Pharmacological Targets for 1-(3,4-Diethoxyphenyl)ethanone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential pharmacological targets of analogs derived from the core chemical scaffold of 1-(3,4-diethoxyphenyl)ethanone. While this specific molecule is primarily utilized as a synthetic intermediate, its structural motifs are integral to several classes of pharmacologically active compounds. This document provides an in-depth analysis of these compound classes, their biological targets, quantitative activity data, and the experimental methodologies employed for their evaluation.

Introduction to the this compound Scaffold

This compound is an aromatic ketone characterized by a diethoxyphenyl group. Its chemical structure serves as a versatile starting point for the synthesis of more complex molecules with diverse biological activities. The diethoxy-substituted phenyl ring is a key feature in many compounds designed to interact with specific biological targets, offering favorable pharmacokinetic and pharmacodynamic properties. This guide will focus on the major classes of bioactive molecules synthesized from or sharing structural similarity with this compound.

Key Pharmacological Target Classes

Analogs and derivatives based on the this compound scaffold have been shown to interact with several important pharmacological targets. These include phosphodiesterases, enzymes involved in catecholamine metabolism, and G-protein coupled receptors.

Phosphodiesterase (PDE) Inhibitors

The this compound core is a common structural element in the design of phosphodiesterase (PDE) inhibitors, particularly targeting PDE4 and PDE5. These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), respectively. Inhibition of these enzymes leads to increased levels of these second messengers, which can have therapeutic effects in a variety of conditions, including chronic obstructive pulmonary disease (COPD), erectile dysfunction, and inflammatory diseases.[1][2][3]

Quantitative Data for PDE Inhibition by Diethoxyphenyl-Containing Compounds

| Compound Class | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| Chalcone Derivatives | PDE4 | 0.05 - 8.02 | Rolipram | Not specified |

| bis-Schiff bases | PDE-1 | 0.05 ± 0.11 - 8.02 ± 1.03 | Suramin | Not specified |

| bis-Schiff bases | PDE-3 | 0.012 ± 0.32 - 1.01 ± 0.22 | Suramin | 1.05 ± 0.28 |

Note: Data is for representative analogs and may not directly involve the this compound moiety but highlights the potential of the broader class of compounds.

Chalcone-Based Enzyme Inhibitors and Modulators

Chalcones, which can be synthesized from this compound via Claisen-Schmidt condensation, are a class of open-chain flavonoids with a wide array of biological activities.[4][5][6] These activities stem from their ability to interact with a diverse range of cellular targets.

Potential Targets for Chalcone Analogs:

-

Anticancer: Inhibition of tubulin polymerization, induction of apoptosis, and modulation of signaling pathways such as p53.[7]

-

Anti-inflammatory: Inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

-

Antimicrobial: Disruption of bacterial and fungal cell membranes and inhibition of microbial enzymes.[5]

-

Enzyme Inhibition: Including but not limited to monoamine oxidase (MAO), and cytochrome P450 enzymes like CYP1A1.[4]

Quantitative Data for a Representative Chalcone Analog

| Compound | Target/Activity | IC50 / Effect | Cell Line/System |

| (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27) | Prostate Cancer Cell Growth Inhibition | Low nanomolar | PCa 22Rv1 xenograft |

Catechol-O-Methyltransferase (COMT) Inhibitors

The phenyl ethanone scaffold is also found in inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamine neurotransmitters. While direct diethoxy analogs were not prominently featured in the search results, a structurally related compound, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, has been identified as a potent and long-acting peripheral COMT inhibitor.[8] This suggests that the core structure is amenable to modification for targeting this enzyme class, which is relevant for the treatment of Parkinson's disease.

Quantitative Data for a Phenyl Ethanone-Based COMT Inhibitor

| Compound | Activity | In Vivo Model |

| 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone | 70% COMT inhibition at 9 hours | Rat |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are representative protocols for key experiments cited in the context of evaluating compounds derived from the this compound scaffold.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific PDE isozyme.

-

Enzyme and Substrate Preparation: Recombinant human PDE enzyme (e.g., PDE4D) is diluted in assay buffer. The fluorescently labeled substrate (e.g., cAMP or cGMP) is also prepared in the same buffer.

-

Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient.

-

Assay Reaction: The test compound is pre-incubated with the PDE enzyme in a 384-well plate. The reaction is initiated by the addition of the substrate.

-

Termination and Detection: The reaction is stopped by the addition of a stop solution containing a detection reagent (e.g., a binding agent that recognizes the linearized nucleotide product).

-

Data Analysis: The fluorescence polarization or intensity is measured, and the IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., PC3 for prostate cancer) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacological targets and evaluation of this compound analogs.

Caption: PDE4 Inhibition Signaling Pathway.

Caption: Chalcone Synthesis and Screening Workflow.

Conclusion

The this compound core structure represents a valuable starting point for the development of novel therapeutic agents. Its analogs have demonstrated significant activity against a range of pharmacological targets, including phosphodiesterases and enzymes involved in key signaling pathways. The synthesis of chalcone libraries from this precursor offers a particularly fruitful avenue for discovering compounds with diverse biological effects. Future research in this area should focus on optimizing the structure-activity relationships of these analogs to enhance their potency, selectivity, and pharmacokinetic profiles for specific therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Collection - Development of a Practical Process for the Synthesis of PDE4 Inhibitors - Organic Process Research & Development - Figshare [figshare.com]

- 3. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Substituted Acetophenones: Synthesis, Biological Activities, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted acetophenones, a versatile class of aromatic ketones, have emerged as a significant scaffold in medicinal chemistry and drug discovery. Their inherent structural simplicity, coupled with the wide scope for chemical modification, has led to the development of a vast array of derivatives with diverse and potent pharmacological activities. This technical guide provides a comprehensive review of the literature on substituted acetophenones, focusing on their synthesis, multifaceted biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by consolidating quantitative data, detailing experimental protocols, and visualizing key cellular pathways.

Data Presentation: A Comparative Analysis of Biological Activities

The biological evaluation of substituted acetophenones has revealed their potential in several therapeutic areas. The following tables summarize the quantitative data from various studies, providing a comparative overview of their efficacy.

Anticancer Activity

Substituted acetophenones have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for representative compounds are presented in Table 1.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Eupatofortunone | MCF-7 | 82.15 | [1] |

| Eupatofortunone | A549 | 86.63 | [1] |

| 2-Hydroxy-4-methylacetophenone | MCF-7 & A549 | > 100 | [1] |

| Acroquinolone A | HT29 | 21.8 (µg/mL) | [1] |

| Acroquinolone A | HeLa | 14.2 (µg/mL) | [1] |

| Acroquinolone B | HT29 & HeLa | > 50 (µg/mL) | [1] |

| Thiazolidinedione Derivative (PZ-9) | MCF-7 | 29.44 | [2] |

| Thiazolidinedione Derivative (PZ-11) | MCF-7 | 17.35 | [2] |

| Vincristine (Reference) | MCF-7 | 6.45 | [2] |

Table 1: Anticancer activity of selected substituted acetophenones.

Anti-inflammatory Activity

Several substituted acetophenones exhibit potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators like nitric oxide (NO).

| Compound | Assay | IC50 (µM) | Reference |

| Paeonol | NO Inhibition (LPS-stimulated RAW 264.7 cells) | - | [3] |

| Apocynin | NO Inhibition (LPS-stimulated RAW 264.7 cells) | - | [3] |

Table 2: Anti-inflammatory activity of representative acetophenone derivatives. (Note: Specific IC50 values were not provided in the source, but the compounds were noted for their anti-inflammatory potential).

Antioxidant Activity

The antioxidant capacity of substituted acetophenones is a well-documented phenomenon, with many derivatives demonstrating potent radical scavenging activity.

| Compound/Derivative | Assay | IC50/Activity | Reference |

| 2,4-Dihydroxyacetophenone benzoylhydrazone (5g) | DPPH Radical Scavenging | Most potent scavenger | [4] |

| Unsubstituted acetophenone benzoylhydrazone (5a) | FRAP Assay | Superior capacity | [4] |

Table 3: Antioxidant activity of selected acetophenone benzoylhydrazones.

Antimicrobial Activity

Substituted acetophenones have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a common metric for this activity.

| Compound/Derivative | Organism | MIC (µM) | Reference |

| Phenolic cinnamylideneacetophenone (3) | Staphylococcus aureus, Streptococcus mutans, Streptococcus sanguinis | 77.9 - 312 | [5] |

| Phenolic cinnamylideneacetophenone (4) | Staphylococcus aureus, Streptococcus mutans, Streptococcus sanguinis | 77.9 - 312 | [5] |

| Cinnamylideneacetophenone (2, 7, 10, 18) | Mycobacterium tuberculosis | 57.2 - 70.9 | [5] |

Table 4: Antimicrobial activity of cinnamylideneacetophenones.

Enzyme Inhibitory Activity

The ability of substituted acetophenones to inhibit various enzymes is a key aspect of their therapeutic potential.

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Acetophenone-1,2,3-triazole (14) | Enoyl-Acyl Carrier Protein Reductase (InhA) | 0.002 | [6] |

| Acetophenone-1,2,3-triazole (9) | Enoyl-Acyl Carrier Protein Reductase (InhA) | 0.005 | [6] |

| Acetophenone-1,2,3-triazole (10) | Enoyl-Acyl Carrier Protein Reductase (InhA) | 0.008 | [6] |

| Rifampicin (Reference) | Enoyl-Acyl Carrier Protein Reductase (InhA) | 8.5 | [6] |

| Isoniazid (Reference) | Enoyl-Acyl Carrier Protein Reductase (InhA) | 0.054 | [6] |

Table 5: Inhibitory activity of acetophenone-1,2,3-triazole derivatives against InhA.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for advancing research. This section provides protocols for key synthetic and analytical procedures commonly employed in the study of substituted acetophenones.

Synthesis of Substituted Acetophenones

1. Friedel-Crafts Acylation: This is a classic and widely used method for the synthesis of acetophenones.[7]

-

Materials: Substituted benzene, acetyl chloride or acetic anhydride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM) or other suitable solvent, ice bath, magnetic stirrer, round-bottom flask, dropping funnel, separatory funnel, rotary evaporator.

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in DCM at 0 °C in a round-bottom flask, add the substituted benzene.

-

Add acetyl chloride or acetic anhydride dropwise from a dropping funnel over a period of 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

2. Claisen-Schmidt Condensation (for Chalcone Synthesis): This reaction is fundamental for the synthesis of chalcones, which are precursors to many biologically active flavonoids.

-

Materials: Substituted acetophenone, substituted benzaldehyde, ethanol, aqueous sodium hydroxide (NaOH) solution, magnetic stirrer, round-bottom flask, ice bath, filtration apparatus.

-

Procedure:

-

Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and add the aqueous NaOH solution dropwise with constant stirring.

-

Continue stirring at room temperature for 2-6 hours. The formation of a precipitate indicates product formation.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral.

-

Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

-

Biological Assays

1. MTT Assay for Cytotoxicity: This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[2][3]

-

Materials: 96-well plates, cancer cell line of interest, complete cell culture medium, substituted acetophenone stock solution, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, dimethyl sulfoxide (DMSO), multi-channel pipette, incubator, microplate reader.

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/mL and incubate for 24 hours to allow for cell adherence.[2]

-

Prepare serial dilutions of the substituted acetophenone test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 24-72 hours at 37 °C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value of the compound.

-

2. DPPH Radical Scavenging Assay for Antioxidant Activity: This assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[4]

-

Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, substituted acetophenone stock solution, methanol, 96-well plate, microplate reader.

-

Procedure:

-

Prepare a working solution of DPPH in methanol.

-

Add different concentrations of the test compound to the wells of a 96-well plate.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or a similar standard antioxidant is used as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

3. Nitric Oxide (NO) Production Inhibition Assay for Anti-inflammatory Activity: This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.[3]

-

Materials: RAW 264.7 macrophage cell line, complete cell culture medium, LPS, substituted acetophenone stock solution, Griess reagent, 96-well plate, incubator, microplate reader.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite is used to quantify the amount of nitrite (a stable product of NO).

-

Calculate the percentage of NO inhibition and determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

Substituted acetophenones exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some anti-inflammatory acetophenones are known to inhibit this pathway.

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by substituted acetophenones.

Apoptosis Induction in Cancer Cells

Certain acetophenone derivatives induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins. For instance, the thiazolidinedione derivative PZ-11 has been shown to upregulate pro-apoptotic genes like BAD and HRK, while downregulating anti-apoptotic genes such as BIRC3.[2]

Caption: Proposed mechanism of apoptosis induction by the acetophenone derivative PZ-11.

Structure-Activity Relationship (SAR)

The biological activity of substituted acetophenones is highly dependent on the nature and position of the substituents on the aromatic ring.

-

Antioxidant Activity: The presence of hydroxyl groups on the aromatic ring is crucial for antioxidant activity. For instance, in a series of acetophenone benzoylhydrazones, the 2,4-dihydroxyacetophenone analogue was the most potent radical scavenger.[4]

-

Antimicrobial Activity: For cinnamylideneacetophenones, hydrophilic substituents on the second aromatic ring (ring B) were found to increase antibacterial activity against Gram-positive bacteria.[5] In some chalcones, electron-withdrawing groups in the para-position of the B-ring enhanced antifungal activity, while electron-donating groups tended to weaken it.[8]

-

Anticancer Activity: In a series of thiazolidinedione derivatives, the nature of the substituent on the acetophenone moiety significantly influenced their cytotoxic potential against breast cancer cells.[9]

Conclusion

Substituted acetophenones represent a privileged scaffold in drug discovery, with a broad spectrum of biological activities. This guide has provided a consolidated overview of their synthesis, quantitative biological data, detailed experimental protocols, and insights into their mechanisms of action and structure-activity relationships. The versatility of the acetophenone core allows for extensive chemical modifications, offering a promising avenue for the development of novel therapeutic agents for a wide range of diseases. Further research focusing on the optimization of lead compounds, elucidation of detailed molecular targets, and in vivo efficacy studies will be crucial in translating the therapeutic potential of substituted acetophenones into clinical applications.

References

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial and Antitubercular Activities of Cinnamylideneacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 1-(3,4-Diethoxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 1-(3,4-Diethoxyphenyl)ethanone, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, 1-(3,4-dimethoxyphenyl)ethanone, and theoretical principles to provide a comprehensive spectroscopic profile. This document is intended to support research and development activities by offering insights into the compound's characteristic spectral features in the ultraviolet-visible (UV-Vis) and infrared (IR) regions.

Introduction

This compound is an aromatic ketone of interest in medicinal chemistry and materials science. Understanding its spectroscopic characteristics is fundamental for its identification, purity assessment, and the analysis of reaction kinetics. This guide presents a summary of its expected UV-Vis and IR spectroscopic data, along with standardized experimental protocols for acquiring such spectra.

UV-Visible Spectroscopic Properties (Predicted)

The ultraviolet-visible spectrum of an organic molecule is determined by its electronic transitions. For this compound, the spectrum is expected to be dominated by transitions associated with the benzene ring and the carbonyl group. The presence of ethoxy groups as substituents on the benzene ring is anticipated to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted acetophenone.

Based on the electronic transitions observed in similar aromatic ketones, the following absorption bands are predicted for this compound dissolved in a non-polar solvent like hexane.

| Predicted Absorption Band | Wavelength (λmax, nm) | Electronic Transition | Chromophore |

| Band 1 | ~220-240 | π → π | Benzene Ring |

| Band 2 | ~270-290 | π → π | Benzene Ring (B-band) |

| Band 3 (weak) | ~300-330 | n → π* | Carbonyl Group |

Infrared (IR) Spectroscopic Properties

The infrared spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. The data presented below is for the closely related analog, 1-(3,4-dimethoxyphenyl)ethanone, obtained from the NIST Gas-Phase Infrared Database, and is expected to be a very close approximation for this compound. The primary differences would be in the C-H stretching and bending regions of the ethyl groups versus the methyl groups.

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| C=O Stretch | ~1680-1700 | Aromatic Ketone |

| C-H Stretch (Aromatic) | ~3000-3100 | Aryl C-H |

| C-H Stretch (Aliphatic) | ~2850-3000 | -CH₃, -CH₂- |

| C-O-C Stretch (Ether) | ~1200-1300 (asymmetric) & ~1020-1075 (symmetric) | Aryl Ether |

| C=C Stretch (Aromatic) | ~1500-1600 | Benzene Ring |

| C-H Bend (Aromatic) | ~800-900 | Substituted Benzene |

Experimental Protocols

The following are detailed methodologies for obtaining UV-Vis and IR spectra for a solid sample like this compound.

UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) in the ultraviolet and visible regions.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, hexane, or acetonitrile)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Double-beam UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-400 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference beam path of the spectrophotometer.

-

Sample Measurement: Rinse another quartz cuvette with the sample solution and then fill it. Place it in the sample beam path.

-

Data Acquisition: Run the spectral scan. The instrument will record the absorbance as a function of wavelength.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.

Materials:

-

This compound (solid powder)

-

Potassium bromide (KBr, spectroscopic grade), dried

-

Agate mortar and pestle

-

Hydraulic press for pellet making

-

FTIR spectrometer with a sample holder

Procedure (KBr Pellet Method):

-

Sample Preparation: Take approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar to a fine, uniform powder.

-

Pellet Formation: Transfer the powder to the die of a hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan. This will subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

-

Data Acquisition: Acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Disclaimer: The UV-Vis spectroscopic data presented in this guide is predictive and based on the analysis of structurally similar compounds. The IR spectroscopic data is based on the experimental spectrum of the closely related analog, 1-(3,4-dimethoxyphenyl)ethanone. For critical applications, it is recommended to obtain direct experimental data for this compound.

Commercial Availability and Technical Profile of 1-(3,4-Diethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for 1-(3,4-Diethoxyphenyl)ethanone (CAS No. 1137-71-9). This compound serves as a valuable building block in organic synthesis and holds potential for applications in medicinal chemistry and drug development.

Commercial Suppliers

This compound is available from a number of commercial chemical suppliers. The table below summarizes the offerings from several identified vendors. Please note that pricing is often subject to quotation and may vary based on quantity and purity.

| Supplier | CAS Number | Purity | Available Quantities | Price |

| Cenmed Enterprises | 1137-71-9 | ≥95% | 1g, 5g | Price available upon request |

| Santa Cruz Biotechnology | 1137-71-9 | Information available upon request | Inquire for details | Price available upon request |

| Shandong Mopai Biotechnology Co., LTD | 1137-71-9 | 99% | Inquire for details | Price available upon request |

| P&S Chemicals | 1137-71-9 | Information available upon request | Inquire for details | Price available upon request |

| BLD Pharm | 1137-71-9 | Information available upon request | Inquire for details | Price available upon request |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the Friedel-Crafts acylation of 1,2-diethoxybenzene. While a specific detailed experimental protocol for this exact transformation is not widely published, a general procedure can be adapted from established methodologies for Friedel-Crafts reactions.

Representative Friedel-Crafts Acylation Protocol:

Materials:

-

1,2-Diethoxybenzene

-

Acetyl chloride or acetic anhydride

-

A Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with the anhydrous solvent and the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: The acetylating agent (acetyl chloride or acetic anhydride) is dissolved in the anhydrous solvent and added dropwise to the stirred suspension of the Lewis acid at a low temperature (typically 0-5 °C) to form the acylium ion intermediate.

-

Addition of Substrate: A solution of 1,2-diethoxybenzene in the anhydrous solvent is then added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete (monitoring by TLC is recommended).

-

Workup: The reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

Purification: The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent. The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield this compound.

Applications in Research and Drug Development

While specific pharmacological studies on this compound are not extensively documented in publicly available literature, its structural analogue, 1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone), is a known precursor in the synthesis of various pharmaceutical compounds. It is plausible that the diethoxy derivative could serve a similar role as a versatile intermediate in the development of novel therapeutic agents. The diethoxy groups can influence the lipophilicity and metabolic stability of a molecule compared to its dimethoxy counterpart, which are important considerations in drug design.

The core structure of this compound makes it a candidate for derivatization to explore a range of biological activities. For instance, related compounds have been investigated for their anti-inflammatory properties.

Visualizing the Synthesis Pathway

The following diagram illustrates the general workflow for the synthesis of this compound via Friedel-Crafts acylation.

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(3,4-Diethoxyphenyl)ethanone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Diethoxyphenyl)ethanone is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its structure, featuring a substituted aromatic ring, makes it a key building block in medicinal chemistry. The Friedel-Crafts acylation provides a classic and effective method for the synthesis of such aryl ketones. This application note details a comprehensive protocol for the synthesis of this compound from 1,2-diethoxybenzene and acetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from acetyl chloride and aluminum chloride, attacks the electron-rich diethoxybenzene ring. The ethoxy groups are activating and ortho-, para-directing, leading to the desired 1,4-substitution product.

Reaction Scheme

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.

Application Note: Synthesis of 1-(3,4-Diethoxyphenyl)ethanone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed experimental protocol for the synthesis of 1-(3,4-diethoxyphenyl)ethanone, a valuable ketone intermediate in the preparation of various pharmaceutical compounds and organic molecules. The described methodology is based on the Friedel-Crafts acylation of 1,2-diethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst. This application note provides a comprehensive, step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Introduction

This compound serves as a key building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a substituted phenyl ring, makes it a versatile precursor for a variety of more complex molecules. The most common and effective method for the preparation of such aryl ketones is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. This protocol details the synthesis of this compound from commercially available starting materials.

Data Presentation

Due to the limited availability of specific experimental data in published literature for this exact compound, the following tables provide general information and expected characterization data based on analogous chemical principles. Researchers should consider these as reference points and optimize the reaction conditions for their specific laboratory settings.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1137-71-9 |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Appearance | Expected to be a crystalline solid or oil |

Table 2: Expected Spectroscopic Data for this compound

| Analysis | Expected Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| IR (Infrared) | Expected strong absorption around 1670-1690 cm⁻¹ (C=O stretch of aryl ketone). |

| Mass Spec (MS) | Expected molecular ion peak (M⁺) at m/z = 208. |

Experimental Protocol

The synthesis of this compound is achieved via the Friedel-Crafts acylation of 1,2-diethoxybenzene. This procedure should be performed in a well-ventilated fume hood, and all glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

Materials:

-

1,2-Diethoxybenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.3 molar equivalents) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 molar equivalent) to the stirred suspension of aluminum chloride in dichloromethane. The addition should be dropwise to control the exothermic reaction.

-

Addition of 1,2-Diethoxybenzene: After the addition of acetyl chloride is complete, add a solution of 1,2-diethoxybenzene (1.0 molar equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (typically 1-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by distillation under reduced pressure.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: 1-(3,4-Diethoxyphenyl)ethanone as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Diethoxyphenyl)ethanone is a valuable aromatic ketone that serves as a versatile starting material in organic synthesis. Its structure, featuring a diethoxyphenyl ring system, makes it an attractive building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chalcones, pyrimidines, and 1,3,4-oxadiazoles, classes of compounds renowned for their diverse and significant biological activities, including antimicrobial and anticancer properties. The diethoxy substitution pattern can enhance the lipophilicity and bioavailability of the resulting molecules, making this building block particularly interesting for medicinal chemistry and drug discovery programs.

Key Applications

The primary application of this compound in organic synthesis is as a precursor for the construction of more complex molecular architectures. Its activated methyl group adjacent to the carbonyl allows for facile condensation reactions, while the aromatic ring can be further functionalized. Key synthetic transformations include:

-

Claisen-Schmidt Condensation: Reaction with various aromatic aldehydes to form chalcones, which are important intermediates and possess their own biological activities.

-

Heterocycle Formation: Subsequent cyclization of the resulting chalcones with reagents like guanidine, urea, or hydrazine derivatives to yield biologically active pyrimidine and 1,3,4-oxadiazole scaffolds.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(3,4-Diethoxyphenyl)-3-(aryl)prop-2-en-1-one (Chalcones) via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones from this compound and a substituted aromatic aldehyde.

Reaction Scheme:

Figure 1: General scheme for chalcone synthesis.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol (95%)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, dilute)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and the substituted aromatic aldehyde (1.05 equivalents) in an appropriate amount of 95% ethanol.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add a 10-40% aqueous solution of sodium hydroxide dropwise to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

-

The precipitated solid (chalcone) is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data (Representative Examples):

While specific yields for reactions starting with this compound are not widely reported, similar Claisen-Schmidt condensations typically afford yields ranging from 60% to 95%, depending on the specific aldehyde used.

| Reactant A (Ketone) | Reactant B (Aldehyde) | Product | Catalyst | Solvent | Time (h) | Yield (%) |

| This compound | Benzaldehyde | (E)-1-(3,4-Diethoxyphenyl)-3-phenylprop-2-en-1-one | NaOH | Ethanol | 4-6 | Est. 70-90 |